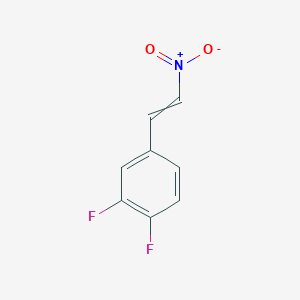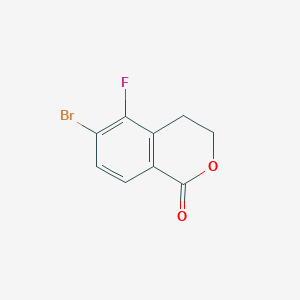
6-bromo-5-fluoroisochroman-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-5-fluoroisochroman-1-one is an organic compound that belongs to the class of isochromenones It is characterized by the presence of bromine and fluorine atoms attached to the isochromenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-fluoroisochroman-1-one typically involves the bromination and fluorination of the isochromenone core. One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-5-fluoroisochroman-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are substituted isochromenones with different functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: The major products are ketones or carboxylic acids.
Reduction Reactions: The major products are alcohols.
Applications De Recherche Scientifique
6-bromo-5-fluoroisochroman-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-bromo-5-fluoroisochroman-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, leading to changes in their structure and function. The compound may inhibit or activate certain enzymes or receptors, thereby exerting its effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Uniqueness
6-bromo-5-fluoroisochroman-1-one is unique due to its specific substitution pattern on the isochromenone core. The presence of both bromine and fluorine atoms provides distinct chemical properties, such as increased reactivity and potential biological activity, which are not observed in similar compounds.
Propriétés
Formule moléculaire |
C9H6BrFO2 |
|---|---|
Poids moléculaire |
245.04 g/mol |
Nom IUPAC |
6-bromo-5-fluoro-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H6BrFO2/c10-7-2-1-6-5(8(7)11)3-4-13-9(6)12/h1-2H,3-4H2 |
Clé InChI |
JPGWCQOPYUUADA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C2=C1C(=C(C=C2)Br)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

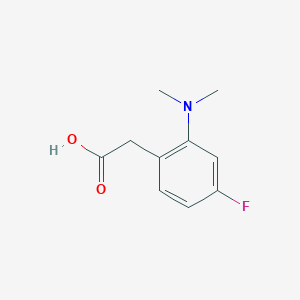
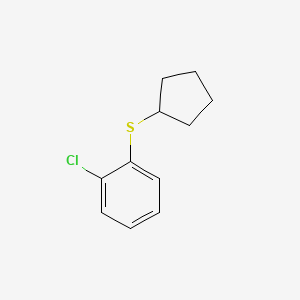


![5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B8621732.png)
![6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8621739.png)
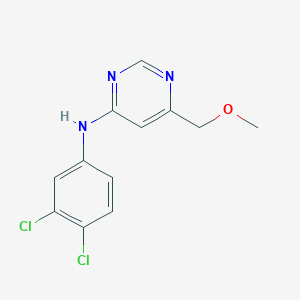


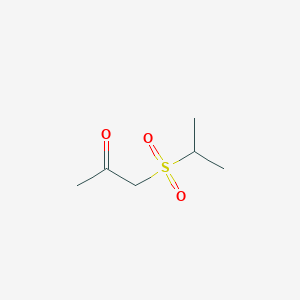
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzoic acid](/img/structure/B8621775.png)
![N,N'-[4-(Dimethylamino)benzylidene]bis(phenylacetamide)](/img/structure/B8621803.png)

